molecular formula C14H12O2 B1253434 (3-(Hydroxymethyl)phenyl)(phenyl)methanone CAS No. 56338-25-1

(3-(Hydroxymethyl)phenyl)(phenyl)methanone

Cat. No. B1253434
Key on ui cas rn: 56338-25-1
M. Wt: 212.24 g/mol
InChI Key: ADVOUUBCQGAXLA-UHFFFAOYSA-N
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Patent
US06831193B2

Procedure details

3-benzoylbenzoic acid (6.26 g, 27.7 mmol) was carefully added in several portions to borane-N,N-diethylaniline complex (7.38 mL, 41.5 mmol) in anhydrous THF (60 mL) at ambient temperature. After 15 minutes, the reaction mixture was heated at reflux for 5 hours and then cooled to ambient temperature. The reaction mixture was diluted with diethyl ether, quenched with 1N HCl and the separated aqueous phase was extracted with diethyl ether. The organic layers were combined, washed with 1N HCl, brine, dried (Na2SO4), filtered and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, 40% ethyl acetate/hexanes) to provide a mixture of the title compound and the diol, [3-(hydroxymethyl)phenyl](phenyl)methanol, as a colorless oil (3.59 g).
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](O)=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1COCC1.C(OCC)C>[OH:13][CH2:12][C:11]1[CH:10]=[C:9]([C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:8])[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
6.26 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
washed with 1N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 40% ethyl acetate/hexanes)
CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCC=1C=C(C=CC1)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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